Evidence 1: Failure in Richman‑Atkins Cyclization to 1,4,7‑Triazacyclononane (Tacn) vs. Alternative Tosyl Reagent
In a direct comparative study of Richman‑Atkins cyclization, 2,2′‑(tosylimino)bisethyl ditosylate (this compound) reacted with a ditosyl diamine and gave “little reaction” to form the tritosyl derivative of 1,4,7‑triazacyclononane (tacn). In contrast, cyclization of the tritosyl derivative of diethylenetriamine with the appropriate diol ditosylates proceeded “relatively cleanly” to yield tritosyl tacn [1].
| Evidence Dimension | Yield of 1,4,7‑triazacyclononane (tacn) tritosyl derivative |
|---|---|
| Target Compound Data | Little reaction (negligible yield) |
| Comparator Or Baseline | Tritosyl derivative of diethylenetriamine + diol ditosylates: “relatively cleanly” (moderate to high yield) |
| Quantified Difference | Target compound fails to produce tacn; alternative succeeds |
| Conditions | Richman‑Atkins cyclization (base, polar aprotic solvent) |
Why This Matters
This direct comparison prevents procurement of the wrong reagent for tacn synthesis and guides selection toward the effective alternative reagent set, saving time and materials in macrocycle research.
- [1] Searle, G. H.; Geue, R. J. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7‑triazacyclononane (tacn) and 1,4,7‑triazacyclodecane (tacd), with the aid of cation‑exchange in purification and isolation. Aust. J. Chem. 1984, 37, 959–970. DOI: 10.1071/CH9840959 View Source
